2-(4-fluorophenoxy)-N-methylacetamide
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Overview
Description
2-(4-fluorophenoxy)-N-methylacetamide is an organic compound that features a fluorinated phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-methylacetamide typically involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with methylamine to yield the final product . The reaction conditions often include the use of solvents like acetone and the application of reflux techniques to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(4-fluorophenoxy)-N-methylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-methylacetamide
- 2-(4-bromophenoxy)-N-methylacetamide
- 2-(4-methoxyphenoxy)-N-methylacetamide
Uniqueness
2-(4-fluorophenoxy)-N-methylacetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
MDLVFULIVFYGIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
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